molecular formula C12H16N2O2S B2757977 N-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}benzenesulfonamide CAS No. 1798743-72-2

N-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}benzenesulfonamide

Cat. No.: B2757977
CAS No.: 1798743-72-2
M. Wt: 252.33
InChI Key: GFFBJOREDLCECD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamide group attached to an aminoethyl chain, which is further substituted with a methyl(prop-2-yn-1-yl)amino group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with N-(2-aminoethyl)-N-methylprop-2-yn-1-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

For industrial production, the synthesis process can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to sulfinamide or thiol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, sulfinamides, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

N-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in click chemistry.

    Biology: The compound is utilized in the development of biochemical probes and labeling agents for studying biological processes.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}benzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structure and functional groups. It may also participate in signaling pathways by binding to receptors or other biomolecules, thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-(prop-2-yn-1-yl)aniline: Similar in structure but lacks the benzenesulfonamide group.

    N-ethyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Similar but with an ethyl group instead of a methyl group.

    N-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Similar but without the aminoethyl chain.

Uniqueness

N-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}benzenesulfonamide is unique due to the presence of both the benzenesulfonamide group and the aminoethyl chain with a methyl(prop-2-yn-1-yl)amino substitution. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-[methyl(prop-2-ynyl)amino]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-3-10-14(2)11-9-13-17(15,16)12-7-5-4-6-8-12/h1,4-8,13H,9-11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFBJOREDLCECD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCNS(=O)(=O)C1=CC=CC=C1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.